molecular formula C12H10BrNO B1346747 4-(4-Bromophenoxymethyl)pyridine CAS No. 1016783-69-9

4-(4-Bromophenoxymethyl)pyridine

Cat. No. B1346747
M. Wt: 264.12 g/mol
InChI Key: KFLJZMMMXIJZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Regioselective Bromination and Cross-Coupling Reactions

A study by Lucas et al. (2015) demonstrated the regioselective bromination of thieno[2,3-b]pyridine, yielding 4-bromothieno[2,3-b]pyridine with high selectivity. This compound serves as a pivotal building block for further cross-coupling reactions, showcasing its utility in the synthesis of complex organic molecules for drug discovery research (Lucas et al., 2015).

Ligand Synthesis for Metal Complex Formation

Tovee et al. (2010) reported the synthesis of a back-to-back ligand combining dipyrazolylpyridine and dipicolylamine metal-binding domains. The study highlights the application of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine in forming metal complexes with unique properties, such as thermal spin transitions, indicating its potential in the development of functional materials (Tovee et al., 2010).

Crystal Engineering and Molecular Structure

Research by Armas et al. (2003) focused on the crystal structure of a related compound, demonstrating the importance of 4-(4-Bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine in understanding intermolecular and intramolecular hydrogen bonding. This knowledge is critical for designing materials with desired physical and chemical properties (Armas et al., 2003).

Novel Catalyst Development

A study by Liu et al. (2014) used 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation reactions. This research underscores the potential of modifying pyridine compounds to develop efficient and sustainable catalytic systems for industrial organic synthesis (Liu et al., 2014).

Antimicrobial and Environmental Applications

Sahiner and Yasar (2013) explored the modification of poly(4-vinyl pyridine) particles with different functional groups, including 2-bromo ethanol, to enhance their antimicrobial properties and absorption capacities. This study illustrates how bromophenoxymethyl pyridine derivatives could be leveraged to create materials with environmental and health benefits (Sahiner & Yasar, 2013).

Safety And Hazards

The safety data sheet for pyridine indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled4. It causes skin and eye irritation4. Safety measures include avoiding contact with skin, eyes, or clothing, and not releasing the substance into the environment4.


properties

IUPAC Name

4-[(4-bromophenoxy)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLJZMMMXIJZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640876
Record name 4-[(4-Bromophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenoxymethyl)pyridine

CAS RN

1016783-69-9
Record name 4-[(4-Bromophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.